(Z)-3-(3-methoxypropyl)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-(3-methoxypropyl)-5-[(2-piperidin-1-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S2/c1-27-13-7-12-25-21(26)19(29-22(25)28)15-17-14-16-8-3-4-9-18(16)23-20(17)24-10-5-2-6-11-24/h3-4,8-9,14-15H,2,5-7,10-13H2,1H3/b19-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSYNLBNAFBQRX-CYVLTUHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCCCC4)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCCCC4)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-(3-methoxypropyl)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative notable for its complex structure and potential biological activities. This article delves into its biological activity, particularly focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.
Molecular Details
- Molecular Formula : C22H25N3O2S2
- Molecular Weight : 427.6 g/mol
- IUPAC Name : (5Z)-3-(3-methoxypropyl)-5-[(2-piperidin-1-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Structural Characteristics
The compound features a thiazolidine ring, a methoxypropyl group, and a quinoline moiety. Thiazolidinones are recognized for their diverse biological activities, including anti-inflammatory and antimicrobial properties, making them significant in medicinal chemistry.
Anticancer Activity
Thiazolidinone derivatives, including this compound, have shown considerable potential as anticancer agents. Research indicates that they can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Enzymes : Thiazolidinones can act as enzyme inhibitors, impacting pathways involved in cancer cell growth. For instance, studies have shown that these compounds can inhibit topoisomerases and other critical enzymes in cancer metabolism .
- Cytotoxicity : In vitro studies have demonstrated that thiazolidinone derivatives exhibit cytotoxic effects against various carcinoma cell lines. The compound has been tested against HepG2 cells with promising results .
- Structure-Activity Relationship (SAR) : The effectiveness of thiazolidinones is often linked to their structural features. Modifications in the quinoline or thiazolidine moieties can significantly enhance their anticancer potency .
Antimicrobial Activity
The compound also exhibits significant antimicrobial properties:
- Biofilm Inhibition : Certain thiazolidinone derivatives have been shown to inhibit biofilm formation in bacteria such as Pseudomonas aeruginosa, which is crucial for treating chronic infections .
- Broad Spectrum of Activity : Studies indicate that thiazolidinones possess activity against various pathogens, including fungi and bacteria, suggesting their potential use in treating infectious diseases .
Other Pharmacological Activities
In addition to anticancer and antimicrobial effects, this compound may exhibit other biological activities:
- Anti-inflammatory Effects : Thiazolidinones have been reported to possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
- Antidiabetic Activity : Some derivatives show promise as hypoglycemic agents, indicating potential applications in diabetes management .
Study 1: Anticancer Efficacy
In a recent study evaluating the anticancer efficacy of thiazolidinone derivatives, several compounds were synthesized and tested against various cancer cell lines. The results indicated that modifications to the quinoline structure significantly enhanced cytotoxicity, with IC50 values indicating potent activity against HepG2 cells at concentrations below 20 µM .
Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of thiazolidinones against biofilm-forming bacteria. The results demonstrated that certain derivatives could reduce biofilm formation by over 50% at their minimum inhibitory concentrations (MIC), highlighting their potential as therapeutic agents against persistent bacterial infections .
Table of Biological Activities
Scientific Research Applications
Anticancer Properties
The compound has shown significant potential as an anticancer agent through various mechanisms:
- Enzyme Inhibition : Thiazolidinones can inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases. Studies have indicated that modifications to the quinoline structure enhance this inhibitory effect, leading to reduced cancer cell viability in vitro .
- Cytotoxicity : In vitro tests against HepG2 liver carcinoma cells demonstrated promising cytotoxic effects, with IC50 values indicating potent activity at concentrations below 20 µM .
Case Study: Anticancer Efficacy
A study synthesized several thiazolidinone derivatives, including this compound, and tested them against various cancer cell lines. Results showed that structural modifications significantly enhanced cytotoxicity, particularly against HepG2 cells, suggesting a strong structure-activity relationship (SAR) .
Antimicrobial Activity
The compound also exhibits considerable antimicrobial properties:
- Biofilm Inhibition : Research indicates that thiazolidinone derivatives can inhibit biofilm formation by pathogens like Pseudomonas aeruginosa, which is critical for treating chronic infections .
- Broad Spectrum Activity : The compound has shown effectiveness against a variety of bacteria and fungi, indicating its potential use in treating infectious diseases .
Case Study: Antimicrobial Properties
A study focused on the antimicrobial activity of thiazolidinones revealed that certain derivatives could reduce biofilm formation by over 50% at their minimum inhibitory concentrations (MIC), highlighting their therapeutic potential against persistent bacterial infections .
Other Pharmacological Activities
In addition to its anticancer and antimicrobial effects, (Z)-3-(3-methoxypropyl)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one may possess other beneficial activities:
- Anti-inflammatory Effects : Thiazolidinones are known for their anti-inflammatory properties, which could be advantageous in managing inflammatory diseases .
- Antidiabetic Activity : Some studies have suggested that certain derivatives may act as hypoglycemic agents, indicating potential applications in diabetes management .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thione sulfur and carbonyl groups participate in substitution reactions:
Mechanistic insights :
-
Thione-to-oxo conversion proceeds via oxidative desulfurization ().
-
Piperidine nitrogen acts as a nucleophile in alkylation, forming quaternary ammonium intermediates ( ).
Addition Reactions at the Methylene Bridge
The α,β-unsaturated system (C=C–C=O) undergoes regioselective additions:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Hydrazine | EtOH, reflux | Hydrazone derivatives | Antimicrobial agents ( ) |
| Grignard reagents | THF, 0°C → rt | 1,4-Addition products (e.g., with MeMgBr) | SAR studies ( ) |
Stereochemical outcomes :
-
The (Z)-configuration directs nucleophilic attack to the β-position due to steric hindrance from the quinoline ring ( ).
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
Key observations :
-
Microwave-assisted methods improve yields (85–92%) compared to conventional heating ( ).
-
Substituents on the quinoline ring modulate electronic effects, influencing cyclization rates ( ).
Oxidation and Reduction Pathways
Computational validation :
-
Density Functional Theory (DFT) studies confirm preferential oxidation at the thione sulfur over the quinoline nitrogen ( ).
Biological Activity and Reaction Correlations
While the focus is on chemical reactivity, notable bioactivity includes:
-
Antimicrobial activity : Linked to thiosemicarbazone derivatives formed via hydrazine addition ( ).
-
Cholinesterase inhibition : Cyclized products show IC<sub>50</sub> values of 9.68–19.85 μM against AChE/BChE ( ).
Stability and Degradation
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit varied bioactivity depending on their substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Thiazolidinone Analogs
Key Observations :
Substituent Impact on Activity: The quinoline-piperidine group in the target compound may enhance DNA intercalation or receptor binding, similar to pyrido[1,2-a]pyrimidinone derivatives . Hydrophilic groups (e.g., 3-hydroxyphenyl in ) improve aqueous solubility but may reduce membrane permeability compared to lipophilic substituents like 3-methoxypropyl .
Biological Targets: Thiazolidinones with aryl/heteroaryl substituents (e.g., pyrazole in ) are often associated with kinase inhibition or antiviral activity, while piperidine/quinoline hybrids (as in the target compound) may target G-protein-coupled receptors or nucleic acids .
Synthetic Accessibility: The target compound’s synthesis likely involves condensation of a quinoline aldehyde with a thiazolidinone precursor, analogous to methods used for imidazole-linked thiazolidinones (24% yield in ).
Q & A
What are the key considerations for optimizing the synthesis of (Z)-3-(3-methoxypropyl)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one to maximize yield and purity?
Answer:
Synthesis of thioxothiazolidinone derivatives typically involves condensation reactions under basic conditions. For example, similar compounds are synthesized via refluxing thiazolidinone precursors with aldehydes in ethanol/methanol with bases like NaOH/KOH . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for intramolecular cyclization .
- Reaction time : Extended reflux durations (e.g., 6–12 hours) improve conversion but risk side reactions like hydrolysis .
- Purification : Recrystallization from DMF-EtOH (1:1) is effective for removing unreacted starting materials .
- Isomer control : The Z-configuration is stabilized by intramolecular hydrogen bonding; NMR (¹H/¹³C) and X-ray crystallography are critical for confirming stereochemistry .
How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?
Answer:
Discrepancies in bioactivity data often arise from experimental variability. A robust approach includes:
- Standardizing assay conditions : Control temperature, pH, and solvent (e.g., DMSO concentration ≤0.1%) to minimize matrix effects .
- Validating target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to proposed targets (e.g., hemoglobin subunits, kinases) .
- Replicating under controlled degradation : Monitor compound stability via HPLC over 24–72 hours to rule out decomposition artifacts .
What advanced structural characterization techniques are recommended to confirm the stereochemical and electronic properties of this compound?
Answer:
Beyond standard NMR/HRMS:
- X-ray crystallography : Resolves absolute configuration and π-π stacking interactions in the quinoline-thiazolidinone core .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox-mediated bioactivity .
- IR spectroscopy : Identifies hydrogen bonding (e.g., C=S stretching at ~1200 cm⁻¹) influencing isomer stability .
How can structure-activity relationship (SAR) studies be designed to elucidate the role of the piperidin-1-yl and methoxypropyl substituents?
Answer:
Systematic SAR strategies include:
- Substituent variation : Synthesize analogs with piperidine replaced by morpholine or pyrrolidine to assess steric/electronic effects on quinoline interactions .
- Bioisosteric replacement : Swap the methoxypropyl group with ethoxyethyl or hydroxypropyl to study hydrophobicity impacts on membrane permeability .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like S1P receptors .
What experimental controls are essential when evaluating the compound’s stability in biological or environmental matrices?
Answer:
- Temperature control : Store samples at –20°C with desiccants to prevent thermal/hydrolytic degradation .
- Light exposure tests : Perform UV-vis spectroscopy pre/post UV irradiation to detect photoisomerization (Z→E) .
- Matrix-matched calibration : Spike compounds into blank matrices (e.g., serum, wastewater) to quantify recovery rates and matrix effects .
How can computational modeling predict potential off-target interactions or toxicity risks?
Answer:
- Molecular dynamics simulations : Analyze binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .
- Toxicity profiling : Use QSAR models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity linked to the thioxothiazolidinone scaffold .
- ADMET prediction : Tools like SwissADME evaluate logP, solubility, and blood-brain barrier penetration .
What methodologies address challenges in scaling up synthesis while maintaining stereochemical integrity?
Answer:
- Flow chemistry : Enables precise control of reaction parameters (e.g., residence time, temperature) to minimize racemization .
- Catalyst screening : Test palladium or organocatalysts for asymmetric induction during critical condensation steps .
- In-line analytics : Implement PAT (process analytical technology) with real-time HPLC monitoring to detect isomer shifts .
How can researchers differentiate between the compound’s direct pharmacological effects and artifacts from assay interference?
Answer:
- Counter-screening : Test against redox-sensitive assays (e.g., MTT) with antioxidants like ascorbic acid to rule out false positives .
- Target knockdown : Use CRISPR/Cas9 or siRNA to silence proposed targets (e.g., kinases) and confirm loss of activity .
- Orthogonal assays : Validate antibacterial activity via both broth microdilution and agar diffusion to exclude solvent-specific artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
